molecular formula C16H15NO3 B1666321 4-Benzoyl-l-phenylalanine CAS No. 104504-45-2

4-Benzoyl-l-phenylalanine

Cat. No.: B1666321
CAS No.: 104504-45-2
M. Wt: 269.29 g/mol
InChI Key: TVIDEEHSOPHZBR-AWEZNQCLSA-N
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Description

p-Benzoyl-L-phenylalanine is a photoreactive derivative of the amino acid L-phenylalanine. It is widely used in biochemical research due to its ability to form covalent bonds with protein binding partners upon exposure to ultraviolet light. This property makes it an invaluable tool for studying protein-protein interactions and mapping protein structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoyl-L-phenylalanine typically involves the introduction of a benzoyl group to the para position of the phenylalanine molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods: Industrial production of p-Benzoyl-L-phenylalanine may involve large-scale solid-phase synthesis techniques, where the amino acid is incorporated into peptides or proteins using automated synthesizers. The process is optimized for high yield and purity, ensuring the compound is suitable for research and commercial applications.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDEEHSOPHZBR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909021
Record name 4-Benzoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104504-45-2
Record name p-Benzoyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Benzoyl-L-phenylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Benzoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-BENZOYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RU6KQ9WYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4-benzoyl-L-phenylalanine (this compound) and why is it useful in research?

A1: this compound (this compound) is a photoactivatable amino acid, meaning it can form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This property makes it a powerful tool for studying protein-protein interactions [, , , ]. By incorporating this compound into proteins or peptides, researchers can “freeze” transient interactions upon UV irradiation, allowing for identification and characterization of binding partners.

Q2: How is this compound incorporated into peptides and proteins?

A2: this compound can be incorporated into peptides during solid-phase peptide synthesis [, ]. For proteins, it can be introduced site-specifically using amber codon suppression technology, where a stop codon (TAG) is replaced with this compound in the presence of an engineered tRNA and tRNA synthetase [, ].

Q3: Can you give some examples of how this compound has been used to study protein interactions?

A3: * Mapping the binding site of α-factor pheromone on its receptor: Researchers used this compound-containing analogs of α-factor to identify the contact region on the G protein-coupled receptor Ste2p in yeast [].* Investigating the histone chaperone complex FACT: this compound was introduced at numerous positions within the FACT complex in yeast, enabling the identification of interacting partners and mapping of interaction surfaces in vivo [].* Probing the interaction between Semaphorin-3A and its inhibitory peptide: Peptides containing this compound were used to pinpoint the specific binding site of the inhibitory peptide on Semaphorin-3A [].

Q4: What are the advantages of using this compound over other photoactivatable crosslinkers?

A5: this compound has several advantages: * High reactivity: It efficiently forms crosslinks upon UV activation [, ].* Specificity: It preferentially reacts with C-H bonds, which are abundant in proteins, increasing the chances of targeted crosslinking [].* Genetic Encodability: It can be site-specifically introduced into proteins in vivo using engineered expression systems [, ].

Q5: What are the limitations of using this compound for studying protein interactions?

A5: Some limitations include:* UV-induced damage: UV irradiation can potentially damage proteins and affect their function.* Crosslinking efficiency: While this compound is reactive, not all photoactivation events lead to successful crosslinking.* Accessibility: The target site for crosslinking needs to be accessible to this compound.

Q6: What analytical techniques are commonly used to study this compound-mediated crosslinking?

A7: Common techniques include:* SDS-PAGE and Western blotting: To visualize crosslinked protein complexes [, ].* Mass spectrometry: To identify crosslinked peptides and map interaction interfaces [, ].* Fluorescence techniques: When combined with fluorescent tags, this compound can be used in fluorescence resonance energy transfer (FRET) studies to analyze protein interactions.

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